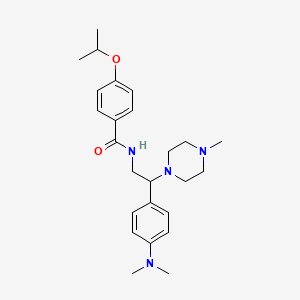
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide
Description
This compound is a benzamide derivative featuring a 4-isopropoxy substituent on the aromatic ring, a dimethylamino group at the para position of a phenyl ring, and a 4-methylpiperazine moiety connected via an ethyl linker. The isopropoxy group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to smaller alkoxy substituents (e.g., methoxy or ethoxy) .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O2/c1-19(2)31-23-12-8-21(9-13-23)25(30)26-18-24(29-16-14-28(5)15-17-29)20-6-10-22(11-7-20)27(3)4/h6-13,19,24H,14-18H2,1-5H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTMWFIVFUFDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-isopropoxybenzamide, a compound with the molecular formula and a molecular weight of 454.5 g/mol, has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Methylpiperazine moiety : Often associated with improved binding to biological targets.
- Isopropoxybenzamide : Contributes to the hydrophobic interactions that are crucial for receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance, certain derivatives have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potent antiviral activity.
In a structure-activity relationship study, various analogs were synthesized and tested for their anti-HCV activity. Notably, compounds with specific substitutions on the piperazine ring exhibited enhanced efficacy, suggesting that the presence of a 4-methylpiperazine moiety is critical for activity against HCV .
Anticancer Activity
Compounds related to this benzamide have also been evaluated for anticancer properties. For example, certain derivatives demonstrated selective inhibition of cancer cell lines, including melanoma and breast cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation .
Case Studies
- Anti-HCV Activity : A study reported that a compound similar to this compound showed an EC50 value of 0.015 μM against HCV, which is comparable to established antiviral agents .
- Anticancer Effects : In vitro studies demonstrated that certain derivatives inhibited the growth of A2058 human melanoma cells by inducing apoptosis pathways. The IC50 values ranged from 0.1 to 0.5 μM, indicating substantial potency .
Table 2: Biological Activities and IC50 Values
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)
Structural Features :
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
| Property | Target Compound | I-6230/I-6232 Series |
|---|---|---|
| Core Structure | Benzamide | Ethyl benzoate ester |
| Substituents | 4-Isopropoxy, dimethylamino, 4-methylpiperazine | Pyridazine/isoxazole rings, phenethylamino linker |
| Solubility | Moderate (amide vs. ester polarity) | Higher aqueous solubility (ester group) |
| Metabolic Stability | Likely more stable (amide resistance to hydrolysis) | Prone to esterase-mediated hydrolysis |
The target compound’s amide group may confer greater metabolic stability compared to the ester-based I-6230 series.
Piperazine-Containing Analogues
Example: N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide ().
The ethanediamide linker in could increase hydrogen-bonding capacity but may reduce bioavailability due to higher polarity .
Sulfonamide Derivatives ()
Example: N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1).
| Property | Target Compound | Sulfonamide Derivatives |
|---|---|---|
| Functional Group | Benzamide | Sulfonamide |
| Acidity | Less acidic (amide pKa ~0–1) | More acidic (sulfonamide pKa ~1–3) |
| Target Interaction | Potential hydrogen bonding via amide | Stronger electrostatic interactions (sulfonamide) |
Sulfonamides generally exhibit higher solubility at physiological pH due to their acidity, but the target’s benzamide may offer better blood-brain barrier penetration due to reduced ionization .
Azetidinone Derivatives ()
Example : N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide.
| Property | Target Compound | Azetidinone Derivatives |
|---|---|---|
| Core Structure | Benzamide | β-Lactam (azetidinone) |
| Reactivity | Stable amide | Prone to ring-opening (β-lactam instability) |
| Piperazine Type | 4-Methylpiperazine (less bulky) | 4-Phenylpiperazine (bulky, aromatic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


